molecular formula C22H23N3O5 B5013457 N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B5013457
M. Wt: 409.4 g/mol
InChI Key: SMEXNRVVKFYFGR-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzodioxole, an oxadiazole, and a propanamide group. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole. The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The propanamide group consists of a propyl group attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxadiazole rings would likely contribute to the compound’s rigidity, while the propanamide group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase the compound’s polarity and potentially its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without specific information, it’s difficult to predict how this compound would interact with biological systems .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Further studies would be needed to determine its potential uses .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-27-17-5-3-2-4-16(17)7-10-21-24-25-22(30-21)11-9-20(26)23-13-15-6-8-18-19(12-15)29-14-28-18/h2-6,8,12H,7,9-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEXNRVVKFYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=NN=C(O2)CCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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